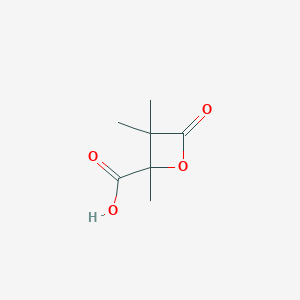
2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid is an organic compound with a unique structure that includes an oxetane ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its molecular formula is C7H10O4, and it is known for its stability and reactivity under specific conditions.
Preparation Methods
The synthesis of 2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid can be achieved through several routes. One common method involves the reaction of 2,3,3-trimethyl-4-oxooxetane with a carboxylating agent under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the yield and purity of the compound. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and various catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the conditions applied.
Scientific Research Applications
2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and the development of pharmaceuticals.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The oxetane ring in the compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can result in the modulation of biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid can be compared with other similar compounds, such as:
2,3,3-Trimethyl-oxetane: This compound lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
4-Oxooxetane-2-carboxylic acid: This compound has a similar structure but lacks the trimethyl groups, affecting its stability and reactivity.
The uniqueness of this compound lies in its combination of the oxetane ring and the carboxylic acid group, which provides a balance of stability and reactivity, making it suitable for various applications.
Properties
CAS No. |
855646-71-8 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2,3,3-trimethyl-4-oxooxetane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-6(2)5(10)11-7(6,3)4(8)9/h1-3H3,(H,8,9) |
InChI Key |
NJNGTSPWIRALHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC1(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















